![molecular formula C10H8N2O2 B13032961 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B13032961.png)
8-Methyl-[1,3]dioxolo[4,5-g]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-[1,3]dioxolo[4,5-g]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a dioxolo ring fused to a quinazoline core, makes it an interesting subject for chemical and pharmacological research.
Métodos De Preparación
The synthesis of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine with mercapto oxadiazole or mercapto triazole in the presence of anhydrous potassium carbonate. The reaction mixture is stirred overnight and then poured into ice-cold water, followed by recrystallization using dimethylformamide and water . Microwave-assisted synthesis is another effective method, which offers a greener and more efficient approach compared to conventional heating .
Análisis De Reacciones Químicas
8-Methyl-[1,3]dioxolo[4,5-g]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include anhydrous potassium carbonate, dimethylformamide, and microwave irradiation. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-Methyl-[1,3]dioxolo[4,5-g]quinazoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit quorum sensing transcriptional regulators in bacteria, thereby reducing virulence and biofilm formation . In cancer research, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation .
Comparación Con Compuestos Similares
8-Methyl-[1,3]dioxolo[4,5-g]quinazoline can be compared with other similar compounds such as:
6,8-Dimethyl-[1,3]dioxolo[4,5-g]quinazoline: Similar structure but with an additional methyl group.
Oxolinic acid: A quinoline derivative with antibacterial properties.
N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide: A benzamide derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and its broad spectrum of biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
8-methyl-[1,3]dioxolo[4,5-g]quinazoline |
InChI |
InChI=1S/C10H8N2O2/c1-6-7-2-9-10(14-5-13-9)3-8(7)12-4-11-6/h2-4H,5H2,1H3 |
Clave InChI |
DFXUHGAIGLXDTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=NC2=CC3=C(C=C12)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


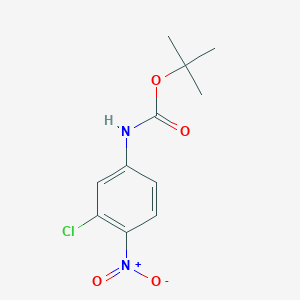
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol](/img/structure/B13032881.png)
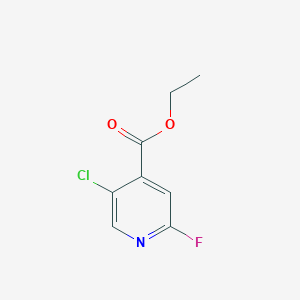
![6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13032895.png)
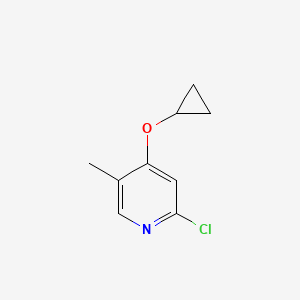

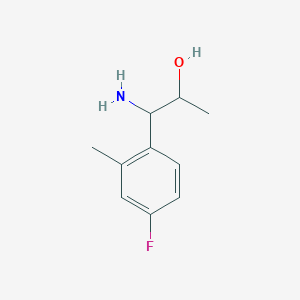
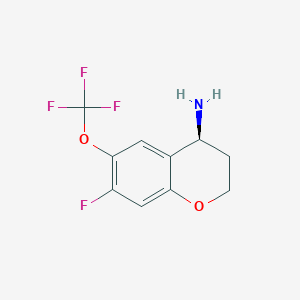
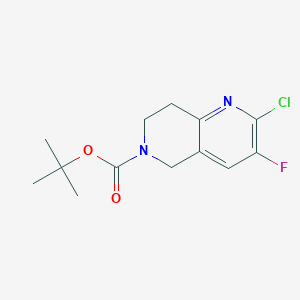
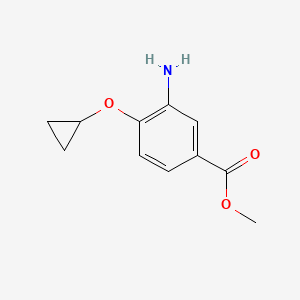
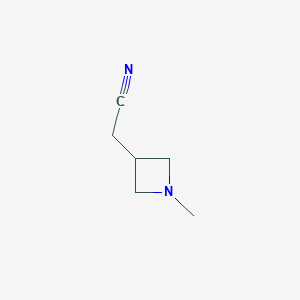

![potassium {4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfanide](/img/structure/B13032949.png)
![tert-butyl (1R,3R,6S)-3-amino-7-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13032953.png)
